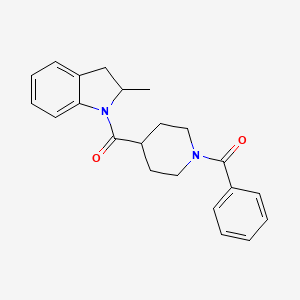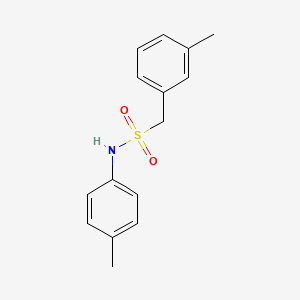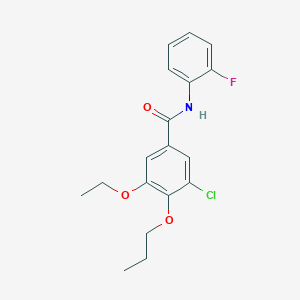![molecular formula C21H24N2O2 B4717198 3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B4717198.png)
3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone
Overview
Description
3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone is a synthetic organic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a quinazolinone core with a 2,3,5-trimethylphenoxybutyl substituent, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 2,3,5-Trimethylphenoxybutyl Group: The 2,3,5-trimethylphenoxybutyl group can be introduced via nucleophilic substitution reactions. For example, 2,3,5-trimethylphenol can be reacted with 1,4-dibromobutane to form 4-(2,3,5-trimethylphenoxy)butyl bromide, which can then be coupled with the quinazolinone core using a suitable base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce or replace substituents on the phenoxy or quinazolinone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional carbonyl or hydroxyl groups, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of 3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone is not fully understood, but it is believed to interact with specific molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
4-[4-(2,3,5-Trimethylphenoxy)butyl]morpholine: Similar structure with a morpholine ring instead of a quinazolinone core.
3-Methoxy-4-[4-(2,3,5-trimethylphenoxy)butoxy]benzaldehyde: Contains a benzaldehyde moiety instead of a quinazolinone core.
Uniqueness
3-[4-(2,3,5-trimethylphenoxy)butyl]-4(3H)-quinazolinone is unique due to its specific combination of a quinazolinone core and a 2,3,5-trimethylphenoxybutyl substituent. This unique structure may confer distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
3-[4-(2,3,5-trimethylphenoxy)butyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-15-12-16(2)17(3)20(13-15)25-11-7-6-10-23-14-22-19-9-5-4-8-18(19)21(23)24/h4-5,8-9,12-14H,6-7,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAGTVNHSHBBGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCCCCN2C=NC3=CC=CC=C3C2=O)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N'-(2-furylmethyl)urea](/img/structure/B4717121.png)
![3-[4-(2-benzylphenoxy)butyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4717130.png)
![N-ethyl-2-[4-(4-methoxybenzoyl)-1-piperazinyl]-6-methyl-4-pyrimidinamine](/img/structure/B4717135.png)

![4-(2-Morpholin-4-yl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B4717152.png)
![N-[1-(4-chlorobenzyl)-1H-pyrazol-4-yl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4717162.png)
![4-methyl-N-{[(4-methyl-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B4717172.png)
![N-(3,5-dichlorophenyl)-2-{[4-isobutyl-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4717186.png)
![N-(4-{[2-(6-methoxy-3,4-dihydro-1(2H)-naphthalenylidene)hydrazino]sulfonyl}phenyl)acetamide](/img/structure/B4717187.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-(4-fluorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B4717190.png)

![2-[(3,4-dichlorobenzyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B4717210.png)

![N-(tert-butyl)-2-[5-(3-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4717222.png)
